molecular formula C20H23N3O B11417314 N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B11417314
M. Wt: 321.4 g/mol
InChI Key: XRFDSEVICVDMDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The general synthetic pathway includes:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action can lead to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C20H23N3O/c1-3-9-19(24)21-15(2)20-22-17-12-7-8-13-18(17)23(20)14-16-10-5-4-6-11-16/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,21,24)

InChI Key

XRFDSEVICVDMDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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